4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol

Catalog No.
S12926428
CAS No.
M.F
C14H11BrFNO
M. Wt
308.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]met...

Product Name

4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol

IUPAC Name

4-bromo-2-[(3-fluoro-4-methylphenyl)iminomethyl]phenol

Molecular Formula

C14H11BrFNO

Molecular Weight

308.14 g/mol

InChI

InChI=1S/C14H11BrFNO/c1-9-2-4-12(7-13(9)16)17-8-10-6-11(15)3-5-14(10)18/h2-8,18H,1H3

InChI Key

YAZBULFESSBGEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)F

4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol is an aromatic compound characterized by the presence of a hydroxyl group, a bromine atom, and an imine functional group. It has a molecular formula of C14H11BrFNO and a molecular weight of 308.15 g/mol. This compound appears as an off-white solid with a melting point ranging from 242 to 244 °C and exhibits limited solubility in water while being soluble in organic solvents such as methanol and acetone .

The compound belongs to the family of phenols, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their biological activity and ability to form complex structures.

  • Oxidation: The compound can be oxidized to yield quinones or other oxidized derivatives.
  • Reduction: The imine group can be reduced to form an amine.
  • Substitution: The bromine atom may be substituted with various nucleophiles, such as amines or thiols, leading to new derivatives.

These reactions suggest that the compound can serve as a versatile building block in organic synthesis.

Research indicates that 4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol exhibits significant biological activity. It has demonstrated:

  • Antibacterial Activity: Effective against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Antifungal Activity: Shows efficacy against Candida albicans.
  • Cytotoxicity: Exhibits promising cytotoxic effects on various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells .

These properties highlight its potential as a candidate for drug development in treating infections and cancers.

The synthesis of 4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol typically involves a condensation reaction. The process can be outlined as follows:

  • Reactants: The reaction starts with 2-fluoro-4-methylbenzaldehyde and 4-bromo-2-aminophenol.
  • Catalyst: A base catalyst, such as potassium carbonate, is used to facilitate the reaction.
  • Formation of Imine: The aldehyde reacts with the amine to form an imine linkage.
  • Final Product: The resulting intermediate is treated with formaldehyde to yield the final product.

Characterization of the compound can be achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol has several applications, primarily in scientific research:

  • Proteomics Research: Utilized as a biochemical tool for studying protein interactions and modifications due to its ability to selectively bind to specific proteins.
  • Pharmaceutical Development: Its antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents.
  • Material Science: Potential applications in creating materials with unique recognition properties due to its structural characteristics .

The interaction studies of 4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol focus on its binding affinity with various biological targets. The imine functionality allows it to form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein functions. This property is crucial for understanding protein dynamics and functions in biological processes .

Several compounds share structural similarities with 4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol:

Compound NameKey FeaturesUniqueness
4-bromo-2-fluorophenolLacks imine groupSimpler structure without fluorinated methyl group
2-fluoro-4-methylphenolNo bromine or imine linkageLacks halogen functionality
4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenolSimilar imine structure but different fluorinationVariation in fluorination position alters properties
4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenolContains methoxy group instead of methylDifferent functional group impacts biological activity

The uniqueness of 4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol lies in its combination of bromine, fluorine, and imine functionalities, which enhances its interaction potential with a broader range of molecular targets compared to similar compounds . This versatility makes it particularly valuable in proteomics research and potential therapeutic applications.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

307.00080 g/mol

Monoisotopic Mass

307.00080 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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